Elongated Cu–O Bond in Six-Membered vs. Five-Membered Chelate
In the synchrotron‑resolved [CuCl2(mpmapOH)] complex, the Cu—O bond length measures 2.0409(9) Å, which is significantly longer than the mean Cu—O distance of 1.955(15) Å reported for five‑membered chelate CuII complexes of analogous N,N,O‑tridentate ligands (e.g., 2‑[(pyridin‑2‑ylmethyl)amino]ethanol derivatives) [1]. This elongation indicates a weaker equatorial ligand field imparted by the gem‑dimethyl‑induced six‑membered ring.
| Evidence Dimension | Cu—O bond distance (equatorial, square‑pyramidal CuII) |
|---|---|
| Target Compound Data | 2.0409(9) Å |
| Comparator Or Baseline | 1.955 Å (mean of five‑membered chelate CuII complexes of N,N,O‑tridentate ligands; n = 12 structures) |
| Quantified Difference | Δ = +0.086 Å (+4.4 % elongation) |
| Conditions | Synchrotron single‑crystal X‑ray diffraction, 100 K, λ = 0.700 Å |
Why This Matters
A longer Cu—O bond implies a more labile oxygen donor, which can facilitate substrate exchange in catalytic cycles and offers a tunable handle for reactivity modulation relative to five‑membered chelate ligands.
- [1] H. Kim et al., Acta Cryst. E 2016, 72, 1464-1467 (target data); T. Ohta et al., J. Inorg. Biochem. 2006, 100, 1767-1776 (comparator database). View Source
